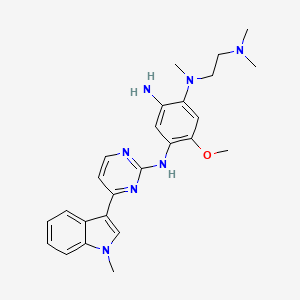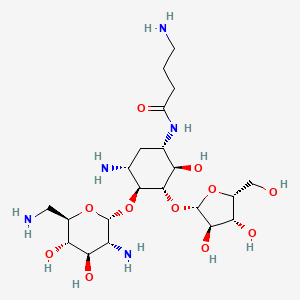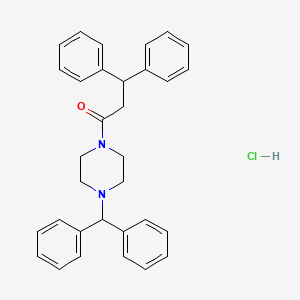
突变的 EGFR-IN-1
描述
“Mutated EGFR-IN-1” refers to a variant of the Epidermal Growth Factor Receptor (EGFR), which is a class of receptor tyrosine kinase . EGFR mutations typically occur in exons 18–21 and are established driver mutations in non-small cell lung cancer (NSCLC) . The commonest mechanism of acquired resistance is T790 M mutation accounting for 50–60% of secondary resistance to primary EGFR TKI therapy .
Synthesis Analysis
Globally approved EGFR inhibitors have been synthesized and their synthetic routes have been discussed . These drugs are classified based on their chemical structures, target kinases, and pharmacological uses .
Molecular Structure Analysis
The structure of EGFR includes an extracellular EGF binding domain, a transmembrane domain, and a cytoplasmic domain . The EGFR/HER2 ectodomain complexes have been studied using cryo-EM structures .
Chemical Reactions Analysis
EGFR inhibitors are small-molecule tyrosine kinase inhibitors (TKIs) that bind to the intracellular catalytic site of the EGFR . The binding mechanism of inhibitors that have been used clinically has been explained .
科学研究应用
EGFR 突变和肺癌中的耐药性:EGFR T790M 突变是 EGFR 突变肺癌中一种常见的耐药机制。研究表明,某些 EGFR 抑制剂(如 AZD9291)对 EGFR 酪氨酸激酶抑制剂敏感和 T790M 耐药突变均有效 (Jänne et al., 2015).
EGFR 和 NSCLC 中的免疫反应:研究表明 EGFR、YAP 通路和 PD-L1 之间存在相关性,展示了 EGFR 和 YAP 如何调节人 NSCLC 中的 PD-L1 表达。这提示了针对对 EGFR-TKI 产生获得性耐药的 NSCLC 靶向 YAP 的潜在治疗方法 (Hsu et al., 2019).
EGFR 突变和对酪氨酸激酶抑制剂的敏感性:EGFR 突变主要见于腺癌,很少见于鳞状细胞癌 (SQC)。然而,一些 EGFR 突变的 SQC 患者可以受益于 EGFR-TKI,这表明需要进一步研究以识别这些患者 (Hata et al., 2013).
EGFR 突变对肺癌预后的影响:EGFR 突变在完全手术后的 NSCLC 患者中的预后价值仍存在争议。研究表明,切除的 NSCLC 患者中,EGFR 突变型和野生型患者的术后无病生存期没有显着差异 (He et al., 2019).
EGFR 在上皮癌细胞中的作用:半乳糖凝集素-3 与细胞表面的 MUC1 相互作用促进上皮癌细胞中 EGFR 二聚化和激活。这种相互作用可能促成 EGFR 相关的肿瘤发生和癌症进展,影响 EGFR 靶向癌症治疗的有效性 (Piyush et al., 2017).
与 EGFR 突变相反的 KRAS 突变:KRAS 突变通常与 EGFR 突变互斥,表现出临床背景和预后意义等对比特征。了解这些差异对于肺癌的治疗策略至关重要 (Suda et al., 2010).
设计突变 EGFR 的选择性抑制剂:研究设计和合成 2,4-二氨基嘧啶作为 NSCLC 中 EGFR L858R/T790M 突变的选择性抑制剂,展示了针对特定 EGFR 突变的靶向治疗正在不断发展 (Chen et al., 2017).
EGFR 突变检测方法:比较不同的 EGFR 突变检测方法,基于等位基因特异性扩增的技术显示出更好的突变检测阈值。这对于肺癌的个性化治疗策略至关重要 (Beau-Faller et al., 2014).
EGFR 突变和肺癌中的脑转移:研究发现 EGFR 突变与肺腺癌中脑转移的风险之间存在显着关联,表明 EGFR 突变肿瘤在转移方面的独特临床特征 (Shin et al., 2014).
作用机制
Target of Action
The primary target of the compound “Mutated EGFR-IN-1” is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α . EGFR plays a crucial role in controlling normal cell growth, survival, and differentiation . Mutations in the egfr gene can lead to its constant activation, which can result in uncontrolled cell division and cancer .
Mode of Action
Mutated EGFR-IN-1 interacts with its target, the mutated EGFR, by binding to its intracellular domain, inhibiting its phosphorylation by ATP . This inhibition prevents the activation of the EGFR, thereby blocking the downstream signaling pathways that lead to cell proliferation .
Biochemical Pathways
The action of Mutated EGFR-IN-1 affects multiple biochemical pathways. The most notable among these are the Ras/MAPK pathway and the PI3K/AKT pathway . By inhibiting the activation of EGFR, Mutated EGFR-IN-1 prevents the initiation of these pathways, thereby inhibiting cell proliferation and survival . Additionally, EGFR mutations have been associated with changes in cellular metabolism, contributing to the development of resistance to anti-EGFR drugs .
Pharmacokinetics
These compounds are typically administered orally and are absorbed in the gastrointestinal tract . They are metabolized in the liver, primarily by the cytochrome P450 enzymes . The metabolites are then excreted in the feces and urine . Factors such as age, liver function, and concomitant medications can influence the bioavailability of these drugs .
Result of Action
The molecular effect of Mutated EGFR-IN-1 is the inhibition of EGFR activation, which leads to a decrease in cell proliferation and survival . On a cellular level, this results in the reduction of tumor growth and potentially the induction of cell death . The development of resistance to mutated egfr-in-1 can occur, often through secondary mutations in the egfr gene or activation of alternative survival and growth pathways .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Mutated EGFR-IN-1. For instance, the prevalence of EGFR mutations varies worldwide, being higher in Asian than Western countries . This suggests that genetic background and potentially environmental factors could influence the efficacy of EGFR-targeted therapies. Additionally, factors such as pH and temperature can affect the stability of the compound, potentially influencing its action .
安全和危害
未来方向
生化分析
Biochemical Properties
Mutated EGFR-IN-1 plays a significant role in biochemical reactions within the cell. It interacts with various enzymes and proteins, altering their function and leading to changes in cellular processes. For instance, activating mutations of the Mutated EGFR-IN-1 confer sensitivity to the tyrosine kinase inhibitors .
Cellular Effects
The Mutated EGFR-IN-1 has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, in prostate cancer, high levels of Mutated EGFR-IN-1 expression are associated with an increased risk of biochemical relapse .
Molecular Mechanism
At the molecular level, Mutated EGFR-IN-1 exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanism of action is complex and involves a series of biochemical reactions that lead to changes in cell function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Mutated EGFR-IN-1 change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Mutated EGFR-IN-1 vary with different dosages in animal models. High doses of Mutated EGFR-IN-1 can lead to toxic or adverse effects .
Metabolic Pathways
Mutated EGFR-IN-1 is involved in several metabolic pathways within the cell. It interacts with various enzymes and cofactors, leading to changes in metabolic flux or metabolite levels .
Transport and Distribution
Within cells and tissues, Mutated EGFR-IN-1 is transported and distributed through various mechanisms. This includes interactions with transporters or binding proteins, as well as effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of Mutated EGFR-IN-1 can affect its activity or function. Specific targeting signals or post-translational modifications may direct it to specific compartments or organelles within the cell .
属性
IUPAC Name |
1-N-[2-(dimethylamino)ethyl]-5-methoxy-1-N-methyl-4-N-[4-(1-methylindol-3-yl)pyrimidin-2-yl]benzene-1,2,4-triamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N7O/c1-30(2)12-13-31(3)23-15-24(33-5)21(14-19(23)26)29-25-27-11-10-20(28-25)18-16-32(4)22-9-7-6-8-17(18)22/h6-11,14-16H,12-13,26H2,1-5H3,(H,27,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTNTZPBKKCORTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3)NC4=C(C=C(C(=C4)N)N(C)CCN(C)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of EGFR Intron-1 genotype in KRAS wild-type mCRC patients considered for cetuximab treatment?
A: The research indicates that in KRAS wild-type mCRC patients, the EGFR Intron-1 genotype, specifically the number of CA repeats, may serve as a predictive marker for treatment response to cetuximab plus irinotecan. [] Patients with shorter EGFR Intron-1 alleles (S/L or S/S) demonstrated significantly longer progression-free survival (PFS) compared to those with longer alleles (L/L). [] This suggests that EGFR Intron-1 genotype could be a valuable tool for identifying patients more likely to benefit from cetuximab-containing treatment regimens.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-(1-Azabicyclo[2.2.2]octan-3-ylidene)-2-fluoroethoxy]-9H-carbazole;hydrochloride](/img/structure/B611899.png)



![N-[(2R)-5-[(1-amino-2-chloroethylidene)amino]-1-(benzylamino)-1-oxopentan-2-yl]-6-(dimethylamino)naphthalene-2-carboxamide](/img/structure/B611911.png)


![1-[3-(dimethylamino)propyl]-5-fluoro-1,3-dihydro-3-[(5-methoxy-1H-indol-3-yl)methylene]-2H-Indol-2-one](/img/structure/B611918.png)
